molecular formula C15H16BrN5OS B5565279 N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide

N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide

Cat. No. B5565279
M. Wt: 394.3 g/mol
InChI Key: RIZXOQFMKIPEMR-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Synthetic Utility and Heterocyclic Synthesis

The compound's utility in heterocyclic synthesis is notable. For instance, its derivative has been utilized in the synthesis of new thienopyrimidines. This process involves the condensation with p-anisaldehyde, yielding Schiff bases, and further chemical transformations leading to various derivatives with potential applications in medicinal chemistry and material science. The synthetic pathways explored demonstrate the compound's versatility in generating structurally diverse heterocyclic compounds with potential biological activity (Madkour et al., 2009).

Antimicrobial and Antituberculosis Activity

Research on derivatives of N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide has shown promising antimicrobial and antituberculosis activity. A study synthesizing isoniazid clubbed pyrimidine derivatives evaluated these compounds for antimicrobial and antituberculosis activity, revealing that many exhibited significant effects. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Soni & Patel, 2017).

Antioxidant Properties

The synthesis and study of derivatives also revealed interesting antioxidant properties. The investigation into these properties is crucial for understanding the compound's potential in mitigating oxidative stress, which is linked to various chronic diseases. The synthetic strategies employed and the antioxidant efficacy of these compounds could be beneficial for developing new therapeutic agents (Wijtmans et al., 2004).

Crystal Structure and Molecular Docking Studies

The crystal structure and molecular docking studies of derivatives have been explored to understand the compound's interactions at the molecular level. For example, a study detailed the synthesis, characterization, and biological evaluation of a derivative, highlighting its antidiabetic and antioxidant activities. These findings underscore the compound's potential in drug discovery and development (Karrouchi et al., 2020).

properties

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5OS/c1-21(2)13-5-4-11(8-12(13)16)9-19-20-14(22)10-23-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZXOQFMKIPEMR-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

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